2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide
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Overview
Description
2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound with a complex structure that includes a benzamide core, a chloro substituent, a methylphenyl group, and a pyridinylamino sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Chloro Substituent: Chlorination of the benzamide core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylphenyl Group: This step involves the reaction of the chlorinated benzamide with a methylphenyl derivative under suitable conditions.
Incorporation of the Pyridinylamino Sulfonyl Moiety: The final step involves the reaction of the intermediate compound with a pyridinylamine and a sulfonylating agent, such as sulfonyl chloride, to introduce the pyridinylamino sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-methylphenyl)benzamide
- 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide
- 2-chloro-N-methyl-N-(2-methylphenyl)benzamide
Uniqueness
2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide is unique due to the presence of the pyridinylamino sulfonyl moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-13-6-2-3-7-17(13)22-19(24)15-12-14(9-10-16(15)20)27(25,26)23-18-8-4-5-11-21-18/h2-12H,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZDLYDEKMGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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